molecular formula C19H35N3O4S B1665235 Calpain inhibitor II CAS No. 110115-07-6

Calpain inhibitor II

Cat. No.: B1665235
CAS No.: 110115-07-6
M. Wt: 401.6 g/mol
InChI Key: RJWLAIMXRBDUMH-ULQDDVLXSA-N
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Scientific Research Applications

Calpain Inhibitor II has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Calpain Inhibitor II, also known as N-acetylleucyl-leucyl-methioninal (N-ALLM) or ALLM, primarily targets calpains , a family of calcium-dependent cysteine proteases . Calpains are widely expressed in human cells and other living organisms . Two important isoforms of calpain, calpain 1 and calpain 2 , play a vital role in the physiology of neurodegenerative diseases . This compound also targets cathepsin B and cathepsin L .

Mode of Action

This compound interacts with its targets by inhibiting their proteolytic activity . It inhibits calpain and feebly inhibits proteasome . The inhibitor should be cell-permeable to have higher specificity .

Biochemical Pathways

Calpain activation is involved in cerebral ischemic injury, achieved by the interaction among Ca2+, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia . Calpain activation is an essential neurodegenerative factor causing apoptotic machinery activation . Inhibition of calpain activation by this compound has appeared as a possible therapeutic target for managing neurodegenerative diseases .

Result of Action

The inhibition of calpain activation by this compound can prevent calpain-mediated apoptosis in degenerating neurons . This has been seen as a possible therapeutic target for managing neurodegenerative diseases . It has been found that this compound provides neuroprotection via inhibition of calpain activity and apoptosis . In addition, it has been discovered that calpain inhibitors further block SARS-CoV-2 infection in a main protease-independent manner .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of calcium ions, as calpains are calcium-dependent proteases . With growing age, the stability of this system gets weakened and results in over-activation . Therefore, the efficacy and stability of this compound can be influenced by factors such as calcium concentration and age.

Biochemical Analysis

Biochemical Properties

Calpain inhibitor II interacts with calpains, specifically calpain-1 and calpain-2, which are ubiquitously expressed in the brain and play a vital role in the physiology of neurodegenerative diseases . This compound inhibits calpain and feebly inhibits proteasome . It has been found that this compound provides neuroprotection via inhibition of calpain activity and apoptosis in various regions following spinal cord injury .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is an essential neurodegenerative factor causing apoptotic machinery activation . This inhibition of calpain activation has appeared as a possible therapeutic target for managing neurodegenerative diseases .

Molecular Mechanism

The mechanism of this compound is based on the inhibition of apoptotic cell death. The large subunit of calpain comprises four domains, i.e., Domain I to IV. On Ca2±binding, domain-I becomes responsible for autolysis, and domain II undergoes the “cysteine protease activity” and then interacts with the substrates .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that E-64-d, a derivative of this compound, provides neuroprotection via inhibition of calpain activity and apoptosis in the lesion, rostral, and caudal regions following spinal cord injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. Proteolytic enzymes, including calpains, are regulated by Ca2+ and Calpastatin (CAST), activating and inhibiting calpain . Calpastatin acts as an endogenous calpain inhibitor, ultimately reversibly binds to the active site, and inhibits Ca2+ sensitive calpains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calpain Inhibitor II is typically synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as the formation of peptide bonds. The synthesis starts with the protection of the amino group of an amino acid, followed by the coupling of the protected amino acid with another amino acid derivative. The final step involves the deprotection of the amino group to yield the desired inhibitor .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Calpain Inhibitor II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .

Comparison with Similar Compounds

Uniqueness of Calpain Inhibitor II: this compound is unique due to its broad inhibitory effects on calpain I, calpain II, cathepsin L, and cathepsin B, making it a versatile tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLAIMXRBDUMH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911499
Record name 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110115-07-6
Record name N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110115-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylleucyl-leucyl-methioninal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUAM-312
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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